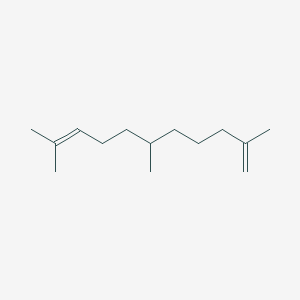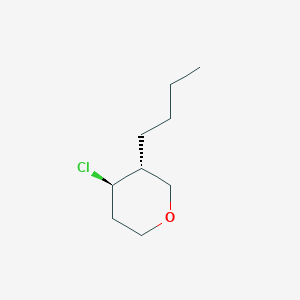
(3R,4R)-3-Butyl-4-chlorooxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3-Butyl-4-chlorooxane is a chiral compound with significant potential in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both a butyl group and a chlorine atom on the oxane ring makes it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Butyl-4-chlorooxane typically involves the stereoselective addition of a butyl group to a chlorinated oxane precursor. One common method includes the use of a Grignard reagent, such as butylmagnesium bromide, which reacts with a chlorinated oxane under controlled conditions to yield the desired product. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of chiral catalysts can further enhance the stereoselectivity of the reaction, making the process more efficient and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-3-Butyl-4-chlorooxane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The oxane ring can be reduced to form different cyclic structures.
Common Reagents and Conditions
Substitution: Sodium hydroxide or amines in polar solvents like ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of (3R,4R)-3-Butyl-4-hydroxyoxane or (3R,4R)-3-Butyl-4-aminooxane.
Oxidation: Formation of (3R,4R)-3-Butyl-4-oxooxane.
Reduction: Formation of various reduced oxane derivatives.
Aplicaciones Científicas De Investigación
(3R,4R)-3-Butyl-4-chlorooxane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R,4R)-3-Butyl-4-chlorooxane involves its interaction with specific molecular targets, such as enzymes or receptors. The butyl group and chlorine atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting its function.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4R)-3-Butyl-4-hydroxyoxane
- (3R,4R)-3-Butyl-4-aminooxane
- (3R,4R)-3-Butyl-4-oxooxane
Uniqueness
(3R,4R)-3-Butyl-4-chlorooxane is unique due to its specific stereochemistry and the presence of both a butyl group and a chlorine atom. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
61639-20-1 |
|---|---|
Fórmula molecular |
C9H17ClO |
Peso molecular |
176.68 g/mol |
Nombre IUPAC |
(3R,4R)-3-butyl-4-chlorooxane |
InChI |
InChI=1S/C9H17ClO/c1-2-3-4-8-7-11-6-5-9(8)10/h8-9H,2-7H2,1H3/t8-,9-/m1/s1 |
Clave InChI |
INMCIIZTCKODED-RKDXNWHRSA-N |
SMILES isomérico |
CCCC[C@@H]1COCC[C@H]1Cl |
SMILES canónico |
CCCCC1COCCC1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)
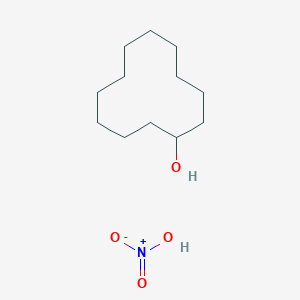
![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
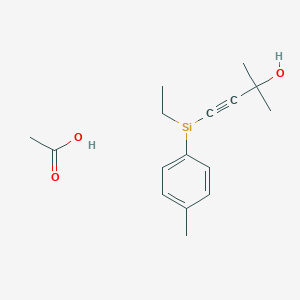
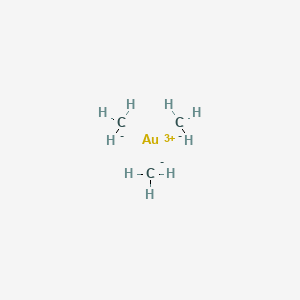
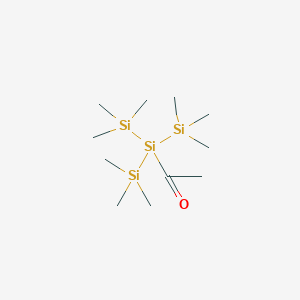
![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)
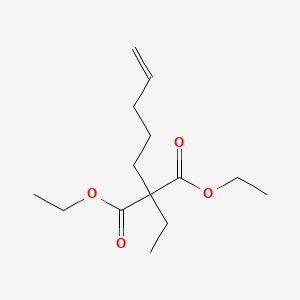
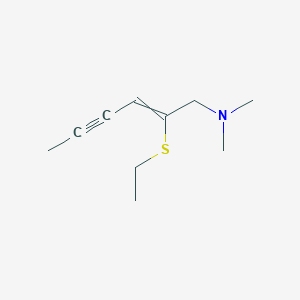
![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)
